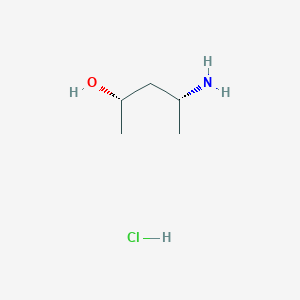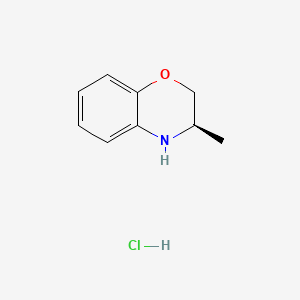
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of the hydrochloride group enhances its solubility in water, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenol with an amine, followed by cyclization with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Methylpyrrolidine hydrochloride: Shares structural similarities but differs in the ring structure and functional groups.
Androprostamine: Another compound with a similar heterocyclic structure but different biological activities.
Uniqueness
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-6-11-9-5-3-2-4-8(9)10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m1./s1 |
Clé InChI |
ZKENDBUYUJMRKX-OGFXRTJISA-N |
SMILES isomérique |
C[C@@H]1COC2=CC=CC=C2N1.Cl |
SMILES canonique |
CC1COC2=CC=CC=C2N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


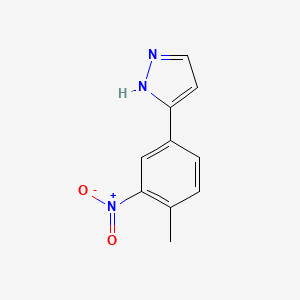
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
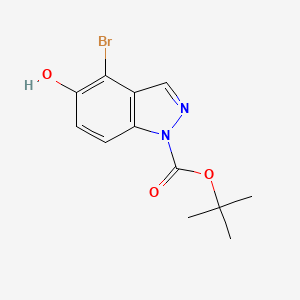
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
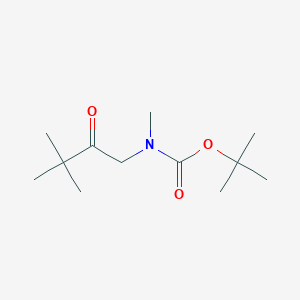
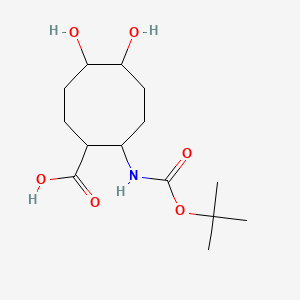

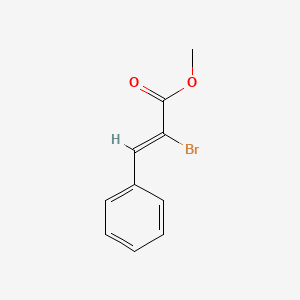
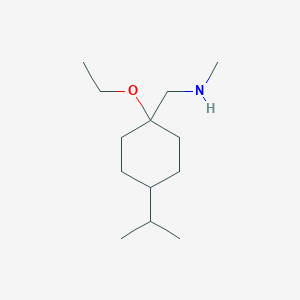
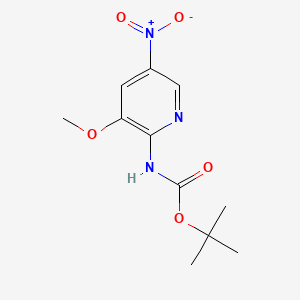

![1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13495782.png)

